(2,3,4-Trifluorophenyl)thiourea

Description

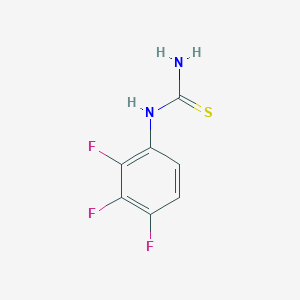

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4-trifluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJUYOKLFOWYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NC(=S)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380739 | |

| Record name | 2,3,4-Trifluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729080 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175205-26-2 | |

| Record name | 2,3,4-Trifluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4 Trifluorophenyl Thiourea and Advanced Fluoroaryl Thiourea Analogues

Established Synthetic Pathways for Thiourea (B124793) Frameworks

The construction of the thiourea backbone can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.

Isothiocyanate-Amine Condensation Reactions

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. mdpi.comresearchgate.net This reaction is typically high-yielding and allows for a wide variety of substituents to be introduced onto the thiourea core. mdpi.com The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. researchgate.net The reaction is often carried out in a suitable solvent, such as dichloromethane (B109758) or tert-butanol, at room temperature. mdpi.com The simplicity and high efficiency of this method make it a popular choice for generating diverse libraries of thiourea derivatives. mdpi.com

Mechanochemical methods, such as ball milling, have also been successfully employed for the amine-isothiocyanate coupling reaction, offering a solvent-free and often quantitative route to thioureas. nih.gov

Alternative Synthetic Approaches for Substituted Thioureas

While isothiocyanate-amine condensation is prevalent, several other methods provide access to substituted thioureas.

From Amines and Carbon Disulfide: In cases where the corresponding isothiocyanate is not readily available, thioureas can be synthesized from amines and carbon disulfide. nih.gov This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt, which is then typically treated with a desulfurizing agent or undergoes in-situ decomposition to yield the isothiocyanate, which then reacts with another equivalent of amine to form the thiourea. nih.gov A notable, efficient, and catalyst-free variation involves the reaction of thiazolidine-2-thiones with various amines in water, producing both symmetrical and unsymmetrical thioureas in good to excellent yields. scilit.com

From Isocyanides, Amines, and Sulfur: A multicomponent reaction involving isocyanides, amines (or amidines), and elemental sulfur provides an atom-economic pathway to thioureas. organic-chemistry.orgnih.gov This reaction can be performed under continuous-flow conditions, allowing for efficient and controlled synthesis. nih.gov

From N,N'-di-Boc-substituted thiourea: Stable and readily available N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent when activated with trifluoroacetic anhydride (B1165640), reacting with various amines to produce disubstituted thioureas in excellent yields. researchgate.net

Targeted Synthesis of (2,3,4-Trifluorophenyl)thiourea

The synthesis of the specific compound this compound primarily relies on the principles of isothiocyanate-amine condensation, utilizing a key fluorinated precursor.

Synthesis from 2,3,4-Trifluoroaniline (B1293922) Precursors

The most direct route to this compound involves the reaction of 2,3,4-trifluoroaniline with a suitable thiocarbonyl transfer reagent. A common method is the conversion of 2,3,4-trifluoroaniline into its corresponding isothiocyanate, 2,3,4-trifluorophenyl isothiocyanate. This intermediate can then be reacted with ammonia (B1221849) or an appropriate amine to yield the target thiourea. The synthesis of 2,3,4-trifluoroaniline itself can be achieved from 1,2,3,4-tetrafluorobenzene (B1293379) by reaction with liquefied ammonia at high temperatures. google.com

Alternatively, 2,3,4-trifluoroaniline can be directly reacted with a reagent that provides the thiocarbonyl group. For instance, reaction with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid chloride, such as benzoyl chloride, can lead to the formation of the desired thiourea. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the nature of the base or catalyst used, if any. For the isothiocyanate-amine condensation, the reaction is often efficient at room temperature, but in some cases, gentle heating may be required to drive the reaction to completion. researchgate.net The selection of a non-polar solvent like toluene (B28343) can be advantageous, especially when azeotropic removal of byproducts like ethanol (B145695) is necessary in certain one-pot procedures. researchgate.net In mechanochemical synthesis, the frequency of milling and the use of liquid-assisted grinding can significantly impact reaction times and product yields. nih.gov

| Parameter | Condition | Expected Outcome |

| Reactants | 2,3,4-Trifluoroaniline and a thiocarbonyl source (e.g., thiophosgene (B130339) followed by ammonia, or ammonium thiocyanate/benzoyl chloride) | Formation of this compound |

| Solvent | Dichloromethane, Toluene, or solvent-free (mechanochemical) | Affects reaction rate and ease of work-up |

| Temperature | Room temperature to reflux | Influences reaction kinetics |

| Catalyst/Reagent | Base (e.g., pyridine) or activating agent (e.g., trifluoroacetic anhydride for Boc-protected thioureas) | Can accelerate the reaction and improve yield |

Synthesis of Related Trifluorophenyl Thiourea Derivatives

The synthetic methodologies described can be readily adapted to produce a variety of trifluorophenyl thiourea derivatives. By starting with different substituted trifluoroanilines or by reacting the trifluorophenyl isothiocyanate with a range of primary and secondary amines, a diverse library of analogues can be generated. For example, reacting 3-(trifluoromethyl)phenyl isothiocyanate with heptanamidine hydrochloride yields 1-[3-(trifluoromethyl)phenyl]-3-(heptanimidoyl)-2-thiourea. prepchem.com

Furthermore, more complex structures incorporating the trifluorophenyl thiourea moiety can be synthesized. For instance, 2,4,6-trichloro-1,3,5-triazine can be sequentially reacted with different nucleophiles, including a trifluoromethyl-substituted aniline (B41778) and a substituted phenyl thiourea, to create multifunctional molecules. researchgate.net The versatility of these synthetic routes allows for the systematic exploration of structure-activity relationships in various applications.

Mono-, Di-, and Bis(trifluorophenyl)thiourea Analogues

The synthesis of mono-, di-, and bis(trifluorophenyl)thiourea analogues typically involves the reaction of a trifluorophenyl isothiocyanate with an appropriate amine or the reaction of a trifluoroaniline with an isothiocyanate. These methods offer a versatile platform for introducing the trifluorophenyl moiety into the thiourea scaffold.

Mono- and Di-substituted Analogues: The synthesis of N-aryl-N'-(trifluoromethylphenyl)thiourea derivatives has been reported, showcasing the versatility of these synthetic approaches. For example, 1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)-2-thiourea has been synthesized, highlighting the compatibility of the reaction with various functional groups on the phenyl rings. sigmaaldrich.com

Bis(trifluorophenyl)thiourea Analogues: A prominent example in this category is N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea. This compound has proven to be a highly effective organocatalyst. Its synthesis and applications have been extensively reviewed, underscoring the importance of the bis(trifluoromethyl)phenyl motif in the design of hydrogen-bond donors for catalysis. mdpi.com Another example is 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea, which has applications in agrochemicals and pharmaceutical development. chemimpex.com

The general synthetic approach for these compounds involves the reaction of the corresponding trifluoromethyl-substituted aniline with thiophosgene or a related reagent to form the isothiocyanate, which is then reacted with another amine or a second equivalent of the same aniline to yield the symmetrical bis-substituted thiourea.

Table 1: Examples of Synthesized Mono-, Di-, and Bis(trifluorophenyl)thiourea Analogues

| Compound Name | Starting Materials | Synthetic Approach | Reference |

| 1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | 3-Fluoroaniline, 3,4,5-Trimethoxybenzoyl chloride, Ammonium thiocyanate | In-situ formation of acyl isothiocyanate followed by reaction with aniline. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| 1-(4-Nitrophenyl)-3-(3-(trifluoromethyl)phenyl)-2-thiourea | 3-(Trifluoromethyl)aniline, 4-Nitrophenyl isothiocyanate | Reaction of an aniline with an isothiocyanate. sigmaaldrich.com | sigmaaldrich.com |

| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea) | 3,5-Bis(trifluoromethyl)aniline | Reaction of the aniline with a thiocarbonyl source. mdpi.com | mdpi.com |

| 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea | 4-(Trifluoromethyl)aniline | Reaction of the aniline with a thiocarbonyl source. chemimpex.com | chemimpex.com |

| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(4-(trifluoromethyl)phenyl)thiourea | 4-(Trifluoromethyl)phenyl isothiocyanate, 4-((4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)aniline | Reaction of an isothiocyanate with an amine. nih.gov | nih.gov |

Incorporation of Heterocyclic Moieties in Trifluorophenyl Thioureas

The integration of heterocyclic rings into the structure of trifluorophenyl thioureas can significantly modulate their chemical properties and biological activities. Various synthetic strategies have been developed to append heterocycles such as pyrazoles, triazoles, and thiazoles to the trifluorophenyl thiourea core.

Pyrazole (B372694) Derivatives: The synthesis of pyrazole-containing trifluoromethylphenyl compounds has been reported, often involving the reaction of a trifluoromethylphenyl-substituted intermediate with a hydrazine (B178648) derivative to construct the pyrazole ring. For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and shown to possess potent biological activity. chemimpex.combeilstein-journals.org

Triazole Derivatives: Trifluoromethylphenyl thioureas incorporating a 1,2,4-triazole (B32235) moiety have been synthesized. A general method involves the reaction of a thiourea or urea (B33335) derivative with thiocarbohydrazide (B147625) at elevated temperatures to form the triazole ring. nih.gov This approach allows for the introduction of the trifluoromethylphenylthiourea unit onto a pre-existing molecule containing a suitable functional group for triazole formation. For example, 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(4-(trifluoromethyl)phenyl)thiourea has been prepared using this methodology. nih.gov

Thiazole (B1198619) Derivatives: The synthesis of thiazole-containing thiourea derivatives often utilizes the Hantzsch thiazole synthesis or variations thereof. This can involve the reaction of a thiourea with an α-haloketone. For example, new series of thiazole derivatives have been synthesized from thiourea precursors. youtube.com While a direct example with a trifluorophenyl group was not found in the provided search results, this methodology is broadly applicable.

Pyridine (B92270) Derivatives: The synthesis of pyridine-containing thiourea derivatives has also been explored. For example, new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines have been synthesized starting from a thieno[2,3-c]pyridine (B153571) derivative, which is reacted with phenylisothiocyanate to form a thiourea intermediate that is subsequently cyclized.

Table 2: Examples of Trifluorophenyl Thioureas with Heterocyclic Moieties

| Heterocycle | Synthetic Strategy | Example Compound | Reference |

| Pyrazole | Reaction of a β-diketone with a hydrazine | 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | chemimpex.combeilstein-journals.org |

| 1,2,4-Triazole | Reaction of a thiourea with thiocarbohydrazide | 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(4-(trifluoromethyl)phenyl)thiourea | nih.gov |

| Thiazole | Hantzsch thiazole synthesis from a thiourea and an α-haloketone | Thiazolo[4,5-d]pyrimidine urea and thiourea derivatives | youtube.com |

| Pyridine | Reaction of an aminopyridine derivative with an isothiocyanate followed by cyclization | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives |

Multi-component Reaction Strategies for Thiourea Catalyst Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including thiourea-based organocatalysts. These reactions allow for the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials.

One notable MCR for thiourea synthesis involves the reaction of an isocyanide, an amine, and elemental sulfur. This method has been successfully implemented in a continuous-flow system, enabling the synthesis of a wide range of thioureas under mild and homogeneous conditions. mdpi.com The use of an aqueous polysulfide solution facilitates the application of sulfur in the reaction. This strategy could be adapted for the synthesis of trifluorophenyl-containing thiourea catalysts by employing a trifluoroaniline as the amine component.

Another MCR approach involves the one-pot reaction of amines with carbon disulfide and an oxidizing agent or a coupling reagent to form isothiocyanates in situ, which then react with another amine to yield the desired thiourea. A facile one-pot process for the synthesis of isothiocyanates from amines under aqueous conditions has been developed, which can be extended to a one-pot thiourea synthesis. beilstein-journals.org

While specific examples of MCRs for the synthesis of this compound were not explicitly detailed in the search results, the existing MCR methodologies for thiourea synthesis provide a strong foundation for developing such protocols. The key would be the selection of appropriate trifluorinated building blocks.

Table 3: Multi-component Reaction Strategies for Thiourea Synthesis

| Reaction Type | Components | Key Features | Potential for Fluoroaryl Thioureas | Reference |

| Isocyanide-based MCR | Isocyanide, Amine, Sulfur | Continuous-flow compatible, mild conditions, good functional group tolerance. | Use of a trifluoroaniline as the amine component. | mdpi.com |

| In-situ Isothiocyanate Formation | Amine, Carbon Disulfide, Desulfurylation Agent, Second Amine | One-pot procedure, avoids handling of toxic isothiocyanates. | Starting with a trifluoroaniline to generate the isothiocyanate in situ. | beilstein-journals.org |

Spectroscopic and Crystallographic Characterization of 2,3,4 Trifluorophenyl Thiourea Structures

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is employed to determine the connectivity and electronic environment of the atoms within the (2,3,4-Trifluorophenyl)thiourea molecule.

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive information about its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the thiourea (B124793) group (-NH-C(S)-NH₂). The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts of the NH and NH₂ protons can be broad and their position can be solvent-dependent. For comparison, in 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea, the NH proton appears as a singlet. researchgate.net

¹³C NMR: The ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule. The carbon of the thiocarbonyl group (C=S) is expected to appear at a characteristic downfield shift, typically in the range of 180-190 ppm. The aromatic carbons will show signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms. For instance, in 1-phenyl-3-[4-(trifluoromethyl)phenyl]thiourea, the carbon signals are well-resolved. nih.gov

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. It would show distinct signals for each of the three fluorine atoms on the phenyl ring, unless accidental equivalence occurs. The chemical shifts and coupling constants (both F-F and F-H) would provide crucial information about the substitution pattern and electronic environment of the fluorine atoms.

Expected ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Predicted based on related structures):

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (J, Hz) |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets (due to H-H and H-F coupling) |

| ¹H (NH) | 8.0 - 10.0 | Broad singlet |

| ¹H (NH₂) | 6.0 - 8.0 | Broad singlet |

| ¹³C (C=S) | 180 - 190 | Singlet or triplet (due to C-F coupling) |

| ¹³C (Aromatic) | 110 - 160 | Multiplets (due to C-F coupling) |

| ¹⁹F | -120 to -160 | Multiplets (due to F-F and F-H coupling) |

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, and C-F bonds. The N-H stretching vibrations of the thiourea moiety typically appear in the region of 3100-3400 cm⁻¹. The C=S stretching vibration is expected around 1200-1400 cm⁻¹. Strong absorption bands corresponding to C-F stretching vibrations are anticipated in the 1000-1300 cm⁻¹ region. For comparison, in 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, N-H stretching bands are observed at 3350 and 3280 cm⁻¹, and the C=S stretching is at 1240 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C=S and aromatic ring vibrations are often strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch | 3100 - 3400 | 3100 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=C stretch (aromatic) | 1450 - 1600 | 1450 - 1600 |

| C=S stretch | 1200 - 1400 | 700 - 800 |

| C-N stretch | 1100 - 1300 | 1100 - 1300 |

| C-F stretch | 1000 - 1300 | 1000 - 1300 |

HRMS is used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental composition. For this compound (C₇H₅F₃N₂S), the expected monoisotopic mass would be precisely measured and compared with the calculated value. Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, further confirming the empirical formula. Mass spectral data for related compounds like 1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]thiourea is available and shows characteristic fragmentation patterns. mzcloud.org

Single Crystal X-ray Diffraction Analysis

Growing a single crystal of this compound suitable for X-ray diffraction would provide the most definitive structural information.

Expected Bond Lengths and Angles for this compound (based on related structures):

| Bond/Angle | Expected Value |

| C=S bond length | ~1.7 Å |

| C-N bond lengths | ~1.3 - 1.4 Å |

| C-F bond lengths | ~1.35 Å |

| N-C-N bond angle | ~118° |

| N-C-S bond angle | ~121° |

Intramolecular hydrogen bonds can play a significant role in determining the conformation of the molecule. In thiourea derivatives, hydrogen bonding between one of the N-H protons and the sulfur atom of the thiocarbonyl group, or with a substituent on the phenyl ring, is possible. The crystal structure of a urea (B33335) derivative of a trifluoromethyl-4H-chromen-3-yl substituent shows intramolecular N-H···O interactions. tandfonline.com In the case of this compound, an intramolecular hydrogen bond between an N-H proton and one of the fluorine atoms is a possibility that would be confirmed by X-ray diffraction.

Elucidation of Crystal Packing and Intermolecular Interactions

A comprehensive search of crystallographic databases and scientific literature did not yield specific experimental data on the crystal structure of this compound. Therefore, a detailed analysis of its unique crystal packing and intermolecular interactions, including specific crystallographic parameters and bond distances, cannot be provided at this time.

However, based on the known crystal structures of closely related fluorinated and trifluoromethyl-substituted phenylthiourea (B91264) derivatives, a general discussion of the anticipated intermolecular interactions can be offered. It is important to note that this remains a predictive analysis and awaits experimental validation through single-crystal X-ray diffraction studies of this compound.

Furthermore, the presence of the trifluoromethyl group and the fluorine atoms on the phenyl ring in this compound would likely introduce additional, weaker intermolecular interactions. These can include C-H···F and potentially π-π stacking interactions between the aromatic rings, further stabilizing the crystal lattice. The specific geometry and strength of these interactions would be contingent on the precise conformation of the molecule and its arrangement within the crystal.

For a definitive understanding of the solid-state structure of this compound, experimental determination of its crystal structure is necessary. Such a study would provide precise details on unit cell dimensions, space group symmetry, and the exact nature and geometry of the intermolecular forces at play.

Table of Anticipated Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Hydrogen Bond | N-H | S | The N···S distances in related structures typically range from 3.3 to 3.5 Å. |

| Hydrogen Bond | N-H | F | Possible, but generally weaker than N-H···S bonds. |

| Halogen Bond | C-F | S | May contribute to the overall packing. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Dependent on the packing arrangement, with centroid-centroid distances typically around 3.5-4.0 Å. |

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a notable absence of dedicated computational and theoretical investigations focused specifically on the chemical compound this compound. Despite the existence of studies on related thiourea derivatives, detailed analysis of this particular trifluorinated phenylthiourea system, encompassing Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, is not presently found in the public domain.

While research into variously substituted thiourea molecules is an active field, driven by their diverse applications in areas such as medicinal chemistry and materials science, the specific compound this compound appears to have been largely overlooked in terms of in-depth computational characterization.

Typically, such computational studies provide critical insights into the fundamental properties of a molecule. For instance, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, or its optimized molecular geometry, and in performing conformational analysis to identify different spatial orientations of the molecule. Furthermore, this theoretical approach elucidates the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (the highest occupied and lowest unoccupied molecular orbitals, HOMO and LUMO, respectively), which are crucial for understanding a molecule's reactivity. Vibrational frequency calculations via DFT also allow for the theoretical prediction of infrared and Raman spectra, aiding in the experimental characterization of the compound.

Although studies on other fluorinated and trifluoromethyl-substituted phenylthioureas have utilized these computational methods to explore their molecular and supramolecular characteristics, the specific data for this compound is not available. Research on analogous compounds, such as 1-(2-Adamantyl)-3-(2,3,4-trifluorophenyl)thiourea, has focused primarily on their synthesis and biological activity, with computational docking studies aimed at understanding their interaction with biological targets rather than a fundamental computational investigation of the thiourea moiety itself. Other reports mention this compound merely as a synthetic intermediate.

The lack of dedicated computational studies on this compound represents a gap in the scientific literature. Such research would be valuable for a complete understanding of the structure-property relationships within this class of compounds and could inform the design of new molecules with tailored electronic and intermolecular interaction properties for various applications. Until such studies are conducted and published, a detailed article on the computational and theoretical investigations of this compound, as per the specified outline, cannot be generated.

Computational and Theoretical Investigations of 2,3,4 Trifluorophenyl Thiourea Systems

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

Prediction of Ligand-Protein Binding Affinities and Interaction Modes

Molecular docking simulations are crucial for predicting how a ligand like (2,3,4-Trifluorophenyl)thiourea might interact with biological targets. These simulations calculate the binding affinity, typically expressed in kcal/mol, and elucidate the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, studies on the related compound 4-Trifluoromethyl Phenyl Thiourea (B124793) (4TFMPTU) have shown its potential as a potent inhibitor of proteins implicated in breast cancer, demonstrating a strong binding affinity of -6.0 kcal/mol. joasciences.comresearchgate.net This suggests that the trifluorinated phenylthiourea (B91264) scaffold is a promising candidate for developing targeted therapies. The incorporation of electron-withdrawing groups, such as trifluoromethyl, into the phenyl rings of N,N'-diphenylthioureas has been shown to increase the acidity of the N-H groups, thereby enhancing their ability to form hydrogen bonds. biointerfaceresearch.com

Docking studies on various thiourea derivatives have revealed their ability to interact with a range of important biological targets. For example, certain thiourea derivatives have been shown to bind effectively to the active site of enzymes like the Mycobacterium tuberculosis enoyl reductase (InhA), a key target in the development of antituberculosis drugs. nih.gov These interactions are often characterized by hydrogen bonds involving the thiourea moiety and hydrophobic interactions with key amino acid residues within the protein's binding pocket. nih.gov Similarly, other derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, with binding energies indicating strong and stable interactions. biointerfaceresearch.com The thiourea N-H groups are frequently involved in forming crucial hydrogen bonds with amino acid residues like aspartate and glutamate (B1630785) in the active sites of these kinases. biointerfaceresearch.com

Given these findings, it is highly probable that this compound would also exhibit significant binding affinities towards various protein targets, driven by hydrogen bonding from its thiourea group and interactions involving its trifluorophenyl ring.

Table 1: Predicted Ligand-Protein Binding Affinities of Related Thiourea Derivatives

| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) | Breast Cancer-related protein | -6.0 | Not specified |

| Benzo joasciences.comnih.govdioxol derivative of thiourea | M. tuberculosis enoyl reductase (InhA) | -11.64 | Met 98 |

| 3-(4-Methoxyphenyl)azetidine-containing thiourea | VEGFR-2 | -22.84 | Glu883, Asp1044 |

This table presents data from closely related thiourea derivatives to infer the potential binding characteristics of this compound.

Computational Assessment of Pharmacokinetic and Drug-Likeness Profiles

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside drug-likeness, is a critical step in the early phases of drug discovery. elsevierpure.com Computational tools like SwissADME provide a platform for predicting these properties from a molecule's structure, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov

For thiourea derivatives, these predictions are vital. Studies on compounds like 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) have shown that they can adhere to established drug-likeness criteria such as Lipinski's Rule of Five and Veber's rules. researchgate.net Lipinski's rule is a guideline to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. journalgrid.com

Computational models predict that compounds like 4TFMPTU are unlikely to cross the blood-brain barrier, which can be an advantageous property for drugs intended to act peripherally. researchgate.net Furthermore, their predicted role as substrates for cytochrome P450 enzymes, such as CYP1A2, suggests they may have improved bioavailability due to reduced metabolic degradation. joasciences.comresearchgate.net The Bioavailability Radar, a graphical tool, allows for a quick assessment of a molecule's drug-likeness by plotting six key physicochemical properties. nih.gov

Based on the analysis of related compounds, this compound is expected to possess a favorable drug-likeness profile, making it a viable candidate for further investigation as a therapeutic agent.

Table 2: Predicted Pharmacokinetic and Drug-Likeness Properties for 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) as a Representative Compound

| Parameter | Predicted Value/Adherence | Significance |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Adheres | Good oral bioavailability potential |

| Veber's Rules | Adheres | Good oral bioavailability potential |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal (GI) Absorption | High (predicted) | Good absorption after oral administration |

| Blood-Brain Barrier (BBB) Permeation | No (predicted) | Reduced potential for central nervous system side effects |

| CYP1A2 Substrate | Yes (predicted) | May influence metabolic pathways and drug-drug interactions |

| P-glycoprotein (P-gp) Substrate | No (predicted) | Less susceptible to efflux by P-gp, potentially increasing intracellular concentration |

| Bioavailability Score | 0.55 (predicted) | Indicates good potential for oral bioavailability |

This table presents predicted data for a closely related compound, 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), to illustrate the likely pharmacokinetic profile of this compound.

Advanced Quantum Chemical Studies

Quantum chemical calculations offer a deeper understanding of the electronic structure and properties of molecules, providing insights that are often inaccessible through experimental methods alone.

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in advanced technologies such as optical data storage, signal processing, and optical switching. nih.gov Organic molecules, in particular, can exhibit significant NLO responses due to the delocalization of their π-electrons. nih.gov

Computational studies on related compounds, such as 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) and 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), have indicated strong NLO properties. joasciences.com The NLO response of a molecule is often evaluated by its first hyperpolarizability (β) value. For 4TFMPIC, the calculated β value was found to be 7.95 times higher than that of urea (B33335), a standard reference material for NLO properties. joasciences.com This significant enhancement highlights the potential of trifluoromethyl-substituted phenyl compounds in the development of new NLO materials.

The lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in 4TFMPTU (2.12 eV) suggests greater chemical reactivity and a higher susceptibility to electronic transitions, which are key factors for NLO activity. joasciences.comresearchgate.net Therefore, it is reasonable to predict that this compound would also possess notable NLO properties, making it a candidate for further investigation in the field of photonics and optoelectronics.

Table 3: Calculated Nonlinear Optical (NLO) Properties of a Related Compound

| Compound | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (relative to Urea) |

| 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) | 2.12 | Not specified |

| 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) | Not specified | 7.95 times that of Urea |

This table presents data from a closely related compound to infer the potential NLO properties of this compound.

Natural Bond Orbital (NBO) Population Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of localized bonds, lone pairs, and atomic orbitals. wisc.eduwisc.edu This analysis provides a detailed picture of the intramolecular interactions, such as charge transfer and hyperconjugation, which are crucial for understanding molecular stability and reactivity. nih.govresearchgate.net

In NBO analysis, the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO is calculated using second-order perturbation theory. nih.gov A larger E(2) value indicates a stronger interaction. For a molecule like this compound, significant intramolecular interactions are expected. These would include charge delocalization from the lone pairs of the sulfur and nitrogen atoms to the antibonding orbitals of adjacent groups.

Table 4: Representative Donor-Acceptor Interactions from NBO Analysis of a Hypothetical this compound System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| LP (N) | π* (C=S) | High | π-conjugation, stabilization of the thiourea group |

| LP (S) | σ* (N-C) | Moderate | Hyperconjugation, charge delocalization |

| LP (F) | σ* (C-C) of phenyl ring | Moderate | Hyperconjugation, influence of fluorine substitution |

| σ (C-H) | σ* (C-C) of phenyl ring | Low | Ring stabilization |

This table presents a hypothetical representation of expected NBO interactions based on the principles of NBO analysis and data from related molecular systems, as specific data for this compound is not available.

Biological and Pharmacological Activities of 2,3,4 Trifluorophenyl Thiourea Derivatives

Antimicrobial Efficacy

The antimicrobial potential of (2,3,4-Trifluorophenyl)thiourea derivatives has been investigated, with a notable focus on their antibacterial properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

Research has demonstrated the efficacy of certain this compound derivatives against both Gram-positive and Gram-negative bacteria. One such derivative, 2-((4-Methylphenoxy)methyl)-N-(2,3,4-trifluorophenylcarbamothioyl)benzamide, has shown significant antipathogenic activity. researchgate.net This particular compound's effectiveness has been highlighted against pathogenic strains known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net The presence of the trifluorinated phenyl ring is considered a key contributor to its antimicrobial action. researchgate.net

Table 1: Antibacterial Activity of 2-((4-Methylphenoxy)methyl)-N-(2,3,4-trifluorophenylcarbamothioyl)benzamide

| Bacterial Strain | Type | Activity |

|---|---|---|

| Pseudomonas aeruginosa | Gram-Negative | Significant |

| Staphylococcus aureus | Gram-Positive | Significant |

Antifungal Properties

Based on the conducted search of available scientific literature, no specific data was found regarding the antifungal properties of this compound derivatives.

Antimycobacterial Potential

Based on the conducted search of available scientific literature, no specific data was found regarding the antimycobacterial potential of this compound derivatives.

Anticancer and Cytotoxic Effects

The exploration of the anticancer and cytotoxic effects of this compound derivatives is an emerging area of research.

In Vitro Cytotoxicity against Various Human Cancer Cell Lines

Based on the conducted search of available scientific literature, no specific data was found regarding the in vitro cytotoxicity of this compound derivatives against various human cancer cell lines. While studies on other fluorinated thiourea (B124793) derivatives have shown cytotoxic potential, these findings are outside the strict scope of this article.

Mechanistic Insights into Anticancer Action (e.g., Caspase Activation, Modulation of NF-κB, Inhibition of VEGF Secretion, Regulation of Reactive Oxygen Species)

Based on the conducted search of available scientific literature, no specific data was found regarding the mechanistic insights into the anticancer action of this compound derivatives, including caspase activation, modulation of NF-κB, inhibition of VEGF secretion, or the regulation of reactive oxygen species.

Efficacy in 3D Spheroid Culture Models

Three-dimensional (3D) spheroid culture models are increasingly recognized as superior to traditional two-dimensional (2D) cell cultures for in vitro drug screening and cancer research. nih.govnih.gov These models better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and catabolites, as well as intricate cell-cell and cell-matrix interactions that are absent in monolayer cultures. nih.govnih.gov The architecture of 3D spheroids often leads to a differential response to therapeutic agents compared to 2D cultures, with cells in spheroids generally exhibiting higher drug resistance. nih.gov

In the context of developing novel anticancer agents, the evaluation of a compound's efficacy in 3D spheroid models is a critical step. While direct studies on the efficacy of this compound itself in 3D spheroid models are not extensively documented in publicly available research, its role as a key intermediate in the synthesis of potent kinase inhibitors has been noted. For instance, this compound has been utilized as a reactant in the synthesis of quinazoline (B50416) derivatives that target the KRas G12C mutant, a critical driver in many cancers. googleapis.com The resulting compounds have been evaluated for their anti-tumor efficacy in 3D spheroid cultures of human lung cancer cell lines, such as H358 and H2122. googleapis.com This underscores the importance of the (2,3,4-trifluorophenyl) moiety in the development of new oncology therapeutics that are validated in physiologically relevant 3D models.

Antiprotozoal and Antimalarial Activity

Malaria and Chagas disease, caused by Plasmodium falciparum and Trypanosoma cruzi respectively, are major global health problems. nih.govnih.gov The development of drug resistance in P. falciparum and the limited efficacy and side effects of current treatments for Chagas disease necessitate the discovery of novel therapeutic agents. nih.govnih.gov

The trifluoromethyl group is a key pharmacophore in several antimalarial drugs. Research has shown that trifluoromethyl-containing quinoline (B57606) derivatives exhibit significant in vitro activity against chloroquine-sensitive strains of P. falciparum. nih.gov Furthermore, trifluoromethyl-substituted triazolopyrimidine derivatives have been identified as potent inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a crucial enzyme for parasite survival. nih.gov These findings suggest that the incorporation of a trifluoromethylphenyl group, as in this compound, could be a viable strategy for developing new antimalarial compounds.

With respect to Trypanosoma cruzi, studies have explored the activity of benzoylthiourea (B1224501) derivatives. nih.gov These compounds have been shown to induce profound morphological and ultrastructural changes in the epimastigote forms of the parasite, leading to cell death. nih.gov While not containing a trifluorophenyl group, these results highlight the potential of the thiourea moiety as a scaffold for the development of anti-T. cruzi agents. The specific activity of this compound derivatives against P. falciparum and T. cruzi remains an area for future research.

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Thiourea and its derivatives have been investigated for their antioxidant properties. mdpi.comhueuni.edu.vnfarmaciajournal.com

A recent study highlighted the significant antioxidant capacity of fluorophenyl thiourea derivatives. nih.gov These compounds demonstrated high activity in various antioxidant assays, including Fe³⁺-Fe²⁺ and Cu²⁺-Cu⁺ reducing power, as well as DPPH and ABTS radical scavenging experiments, with their performance being comparable or even superior to standard antioxidants. nih.gov Although this study did not specifically detail the 2,3,4-trifluoro substitution pattern, it strongly suggests that the presence of fluorine on the phenyl ring of thiourea derivatives contributes positively to their antioxidant potential. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the thiourea core, potentially enhancing its ability to donate a hydrogen atom or an electron to neutralize free radicals.

| Derivative | Antioxidant Activity Assay | Result |

| Fluorophenyl thiourea derivatives | Fe³⁺-Fe²⁺ reducing power | High activity |

| Fluorophenyl thiourea derivatives | Cu²⁺-Cu⁺ reducing power | High activity |

| Fluorophenyl thiourea derivatives | DPPH radical scavenging | High activity |

| Fluorophenyl thiourea derivatives | ABTS radical scavenging | High activity |

| 4-Fluorophenyl thiourea | α-amylase inhibition | IC₅₀: 53.307 nM |

| 4-Fluorophenyl thiourea | α-glycosidase inhibition | IC₅₀: 24.928 nM |

Table 1: Antioxidant and enzyme inhibitory activities of fluorophenyl thiourea derivatives. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Trifluorophenyl Thioureas

Influence of Fluorine Atom Position and Number on Biological Activity

The presence and placement of fluorine atoms on the phenyl ring of phenylthiourea (B91264) derivatives play a critical role in modulating their biological activity. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.

In the case of trifluorophenyl thioureas, the specific arrangement of the three fluorine atoms is a key determinant of efficacy. While direct comparative studies on the full spectrum of trifluorophenylthiourea isomers are limited, research on related fluorinated compounds provides valuable insights. For instance, studies on various fluorophenyl thiourea (B124793) derivatives have shown that the position of the fluorine atom can drastically affect their antioxidant and enzyme inhibitory activities. A recent study highlighted that a 4-fluorophenyl thiourea derivative displayed the highest inhibition of α-amylase and α-glycosidase, suggesting its potential in diabetes management. nih.gov

The introduction of a trifluoromethyl (CF3) group, a common fluorinated substituent, has been shown to enhance the biological activity of many compounds. nih.gov This is often attributed to the CF3 group's ability to increase metabolic stability and lipophilicity. researchgate.net For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea has demonstrated potent activity against the A549 lung cancer cell line. psecommunity.org

However, the substitution pattern of individual fluorine atoms, as in (2,3,4-Trifluorophenyl)thiourea, presents a more complex scenario. A study focused on anti-tuberculosis agents synthesized 1-(2-Adamantyl)-3-(2,3,4-trifluorophenyl)thiourea and found that it exhibited a significant, 80-fold decrease in activity against Mycobacterium tuberculosis compared to its corresponding urea (B33335) analog. psecommunity.org This suggests that for this particular biological target, the trifluorinated thiourea moiety is less favorable than the urea counterpart. This finding underscores the nuanced and target-dependent influence of the trifluorophenylthiourea scaffold.

Impact of Aromatic and Aliphatic Substituents on Bioactivity and Selectivity

Research has shown that introducing bulky, hydrophobic groups can enhance the biological activity of thiourea derivatives. In the context of anti-tuberculosis agents, the presence of an adamantyl group on one of the thiourea nitrogens in conjunction with a trifluorophenyl ring was found to be a key feature for potent activity in the corresponding urea series, although the thiourea analog itself was less active. psecommunity.org This highlights that the interplay between the trifluorophenyl ring and other substituents is crucial.

The introduction of various aromatic and heterocyclic rings can also modulate the activity and selectivity of thiourea derivatives. For example, the incorporation of a benzodioxole moiety into thiourea structures has been shown to yield compounds with significant anticancer activity. researchgate.net Similarly, attaching pyridine (B92270) or thiadiazine rings can enhance the specificity and interaction with target proteins, leading to potent anticancer agents. biointerfaceresearch.com

The electronic properties of the substituents are also a critical factor. Electron-withdrawing groups on the phenyl ring are often associated with increased biological activity. For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were synthesized, and compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed high cytotoxic activity against various cancer cell lines. nih.gov

The following interactive table summarizes the impact of various substituents on the anti-tuberculosis activity of a series of urea and thiourea derivatives, including a this compound analog.

| Compound ID | R1 Group | R2 Group | Moiety | MIC (µg/mL) |

| 1 | Adamantyl | 2,3,4-Trifluorophenyl | Urea | 0.01 |

| 31 | Adamantyl | 2,3,4-Trifluorophenyl | Thiourea | 0.8 |

| 11 | Adamantyl | 4-Trifluoromethylphenyl | Urea | 0.01 |

| 20 | n-Hexyl | 2,3,4-Trifluorophenyl | Urea | 0.01 |

| 24 | Adamantyl | 4-Nitrophenyl | Urea | 0.01 |

Data sourced from a study on anti-tuberculosis agents. psecommunity.org

This data clearly illustrates that for this particular set of compounds, the urea moiety is preferred over the thiourea for anti-tuberculosis activity. psecommunity.org It also shows that bulky aliphatic groups like adamantyl and long alkyl chains can be beneficial for activity when paired with a trifluorophenyl group in the urea series. psecommunity.org

Correlation of Molecular Features with Specific Pharmacological Pathways

The biological effects of trifluorophenyl thioureas are a direct consequence of their interactions with specific molecular targets and pathways within the cell. The molecular features of these compounds, including the trifluorophenyl ring and other substituents, dictate their binding affinity and selectivity for these targets.

Thiourea derivatives have been shown to target a multitude of pathways involved in carcinogenesis. psecommunity.org Their ability to act as hydrogen-bond donors and acceptors allows them to interact with various enzymes and receptors. psecommunity.org For instance, some thiourea derivatives have been identified as inhibitors of key enzymes in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and serine/threonine kinases (e.g., B-RAF). biointerfaceresearch.com

In the case of the anti-tuberculosis activity of the adamantyl urea analogs of this compound, it was suggested that these compounds might inhibit multiple epoxide hydrolase enzymes in M. tuberculosis. researchgate.net While the thiourea derivative itself was less active, this provides a potential starting point for understanding the pharmacological pathways that could be modulated by this class of compounds.

Computational studies on 4-trifluoromethyl phenyl thiourea have provided further insights into its potential anticancer activity. researchgate.net Docking analysis revealed strong binding affinities for multiple protein targets, suggesting it could be a potent inhibitor of breast cancer. researchgate.net These computational models highlight the importance of the thiourea and trifluoromethylphenyl moieties in establishing stabilizing interactions within the binding pockets of target proteins. researchgate.net

The following table summarizes the predicted binding affinities of 4-trifluoromethyl phenyl thiourea (4TFMPTU) and a related compound with various protein targets implicated in cancer.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| 4TFMPTU | Breast Cancer Target 1 | -6.0 |

| 4TFMPTU | Breast Cancer Target 2 | -5.8 |

| 4TFMPIC | Breast Cancer Target 1 | -5.7 |

Data from a computational investigation. researchgate.net

These in silico findings underscore the potential of trifluoromethylphenyl thioureas to interact with and inhibit key proteins in cancer-related pathways. researchgate.net

Stereochemical Considerations and Chiral Induction in Biological Systems

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors. While this compound itself is not chiral, the introduction of chiral substituents on the thiourea nitrogen atoms can lead to stereoisomers with potentially different biological activities.

The synthesis of chiral thioureas is an active area of research, as these compounds have been shown to be effective organocatalysts and to possess interesting pharmacological properties. Chiral thioureas are often synthesized from enantiomerically pure amines, which impart chirality to the final molecule. nih.gov

Furthermore, the synthesis of axially chiral thioureas has been achieved through N-C axially prochiral biaryl dialdehydes, highlighting the diverse stereochemical possibilities within this class of compounds. rsc.org The performance of chiral thioureas in asymmetric reactions, such as the Henry reaction, has been shown to be highly dependent on the specific structure of the chiral moiety. nih.gov

The development of chiral thiourea-based catalysts for various organic transformations underscores the importance of stereochemistry in directing chemical reactions. researchgate.net These catalysts often rely on the formation of specific hydrogen-bonding interactions to achieve high levels of enantioselectivity. researchgate.net

Relationship between Molecular Structure and Thermal Stability/Degradation Pathways

The thermal stability and degradation pathways of a chemical compound are critical properties that influence its storage, handling, and potential environmental fate. For pharmaceutical compounds, understanding thermal stability is essential for formulation and manufacturing processes.

While specific experimental data on the thermal stability of this compound is not available in the reviewed literature, general principles of thermal decomposition of thiourea and the influence of fluorination can provide some insights.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques used to evaluate the thermal stability of compounds. libretexts.org For thiourea itself, thermal decomposition is a complex process that can yield various products, including ammonia (B1221849), hydrogen sulfide, and isothiocyanic acid, depending on the temperature. nih.govresearchgate.net

The introduction of fluorine atoms into an organic molecule generally increases its thermal stability due to the high strength of the carbon-fluorine bond. researchgate.net Studies on fluorinated polymers have shown that higher fluorine content can lead to enhanced thermal stability. researchgate.net

The degradation of fluorinated compounds can be investigated using techniques such as mass spectrometry. The fragmentation patterns observed in mass spectra can provide clues about the weakest bonds in the molecule and the likely degradation pathways. For fluorinated compounds, fragmentation often involves the loss of fluorine-containing fragments. researchgate.net For instance, the mass spectra of trifluoromethyl-substituted heterocycles show characteristic fragmentation patterns involving the loss of the CF3 radical or rearrangement of CF2. fluorine1.ru

Computational studies can also be employed to predict the thermal stability and decomposition pathways of molecules. These studies can calculate bond dissociation energies and model potential reaction pathways to identify the most likely degradation products. psecommunity.orgresearchgate.net

Supramolecular Chemistry and Crystal Engineering with 2,3,4 Trifluorophenyl Thiourea Motifs

Design Principles for Hydrogen-Bonded Supramolecular Assemblies

The rational design of supramolecular structures relies on the predictable and directional nature of non-covalent interactions. For thiourea-based systems, hydrogen bonding is the primary interaction, governing the formation of defined structural motifs.

The fundamental hydrogen-bonding interaction in thiourea (B124793) assemblies is the N-H···S bond. The sulfur atom acts as a hydrogen bond acceptor, leading to the formation of characteristic one-dimensional chains or dimeric synthons. In the solid state, thiourea molecules often form a classic eight-membered hydrogen-bonded ring motif, known as the R²₂(8) graph set descriptor. This robust interaction is a cornerstone of crystal engineering with thioureas.

Table 1: Representative Hydrogen Bond Interactions in Thiourea Derivatives

| Interacting Molecules | Hydrogen Bond Type | Bond Distance (Å) | Reference Context |

|---|---|---|---|

| Thiourea Dimer | N-H···S | ~2.5 - 2.9 | Formation of characteristic R²₂(8) synthons in many thiourea crystal structures. |

| Thiourea-Phosphate Complex | N-H···O | ~2.8 - 3.2 | Anion recognition complexes where phosphate (B84403) oxygens act as H-bond acceptors. nih.gov |

| Acyl-Thiourea Derivative | N-H···O (intramolecular) | ~2.0 - 2.2 | Intramolecular hydrogen bonding influencing molecular conformation. mdpi.com |

C-H···F Interactions: These weak hydrogen bonds can occur between the C-H bonds of the phenyl ring or neighboring molecules and the fluorine atoms. They act as secondary structure-directing forces, helping to organize the primary hydrogen-bonded chains or dimers into more complex networks.

Halogen Bonds (C-F···S/O/N): The fluorine atoms, while having a low polarizability, can participate in halogen bonding, acting as the halogen bond donor in some contexts, though this is less common than for heavier halogens. More prevalent are interactions where the fluorine acts as a Lewis base.

π–π Stacking: The aromatic phenyl rings can interact through π–π stacking, further stabilizing the crystal lattice. The presence of electron-withdrawing fluorine atoms can influence the nature of this stacking, often leading to offset or parallel-displaced arrangements.

Studies on similar molecules, such as 1-(2,4-Difluorophenyl)thiourea, have shown that intermolecular N-H···S and C-H···F hydrogen bonds work in concert to link molecules into two-dimensional networks. researchgate.net Hirshfeld surface analysis is a common tool used to characterize and quantify the role of these various weak contacts in stabilizing the crystal packing. evitachem.com

Anion Recognition and Transport Properties

The enhanced acidity of the N-H protons in trifluoromethyl-substituted phenylthioureas makes them excellent receptors for anions. nih.gov The two N-H groups can act in a pincer-like fashion to bind anions through dual hydrogen bonds. This binding is often selective, with the receptor showing a preference for anions based on their geometry, size, and basicity.

Research on various fluorinated thiourea receptors has demonstrated strong binding affinities for anions such as fluoride (B91410) (F⁻), chloride (Cl⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (H₂PO₄⁻). nih.govtandfonline.com The binding event can often be monitored by spectroscopic techniques like ¹H-NMR, where a downfield shift of the N-H proton signals indicates a hydrogen-bonding interaction, or by UV-Vis spectroscopy if the receptor contains a chromophore. tandfonline.com The general binding affinity trend for halides in many thiourea systems is F⁻ > Cl⁻ > Br⁻ > I⁻, which correlates with the anion's basicity. nih.gov

The ability to bind and encapsulate anions has led to the development of thiourea-based systems for transmembrane anion transport. By embedding the lipophilic thiourea receptor within a lipid bilayer, it can act as a carrier, binding an anion on one side of the membrane, diffusing across, and releasing it on the other side. The trifluoromethyl groups enhance the lipophilicity of the receptor, which is crucial for its function within the nonpolar lipid membrane environment. nih.gov

Table 2: Anion Binding Data for a Representative Thiourea Receptor

| Anion (as TBA salt) | Binding Constant (Kₐ, M⁻¹) | Technique | Reference Compound |

|---|---|---|---|

| Chloride (Cl⁻) | 198.5 ± 8.0 | ¹H-NMR | Thiourea-functionalized macrocycle (Ring 5) nih.gov |

| Bromide (Br⁻) | Lower than Cl⁻ | ¹H-NMR | Thiourea-functionalized macrocycle (Ring 5) nih.gov |

| Nitrate (NO₃⁻) | Lower than Br⁻ | ¹H-NMR | Thiourea-functionalized macrocycle (Ring 5) nih.gov |

| Iodide (I⁻) | Lowest affinity | ¹H-NMR | Thiourea-functionalized macrocycle (Ring 5) nih.gov |

Data is for a reference compound to illustrate typical values and trends.

Self-Assembly and Self-Sorting Phenomena in Macrocyclic Thiourea Systems

When thiourea motifs are incorporated into macrocyclic structures, complex self-assembly and self-sorting phenomena can emerge. Self-sorting is a process where a mixture of components in a dynamic equilibrium organizes itself into a well-defined, ordered supramolecular architecture, often with higher fidelity than its individual components would.

For example, studies on macrocycles containing halogenated thiourea units have shown that the presence of multiple interaction sites can lead to highly specific packing in the solid state. In solution, these macrocycles might exist as a dynamic mixture of different conformers. However, upon crystallization, a self-sorting process can occur where molecules of a specific conformation selectively assemble. This has been observed in systems that form homohelical layers, where macrocycles of a single handedness pack together, excluding the other. This phenomenon is driven by the optimization of numerous weak interactions, including hydrogen bonding and halogen-based contacts, within the crystal lattice.

Development of Functional Crystalline Materials based on Thiourea Scaffolds

The predictable hydrogen-bonding capabilities and tunable electronic properties of substituted thioureas make them ideal building blocks for the design of functional crystalline materials. The function of these materials is a direct consequence of their engineered supramolecular structure.

Organocatalysts: Thiourea derivatives, particularly those with electron-withdrawing groups like trifluoromethylphenyl, are highly effective hydrogen-bond-donating organocatalysts. They can activate electrophiles by binding to carbonyl or nitro groups, facilitating a wide range of organic reactions. The crystalline nature of some catalysts can be advantageous for their separation and reuse.

Anion Sensors: As discussed, the strong and often selective binding of anions can be coupled with a signaling unit (e.g., a chromophore or fluorophore). This allows for the creation of colorimetric or fluorescent sensors that can detect specific anions in solution. tandfonline.com

Nonlinear Optical (NLO) Materials: The formation of non-centrosymmetric crystal structures is a prerequisite for second-order NLO properties. The directional nature of hydrogen bonds in thiourea co-crystals can be exploited to engineer such arrangements, leading to materials with potential applications in optical technologies.

Anion Transport Systems: As mentioned previously, thiourea-based molecules can be incorporated into vesicles to create synthetic channels or carriers for transporting anions across lipid membranes, with potential applications in addressing channelopathy-related diseases. nih.gov

The development of these materials is a testament to the power of crystal engineering, where a deep understanding of intermolecular interactions allows for the rational design of solids with desired functions.

Future Research Directions and Therapeutic Prospects of 2,3,4 Trifluorophenyl Thiourea

Rational Design and Synthesis of Advanced Analogues with Tuned Bioactivity

The synthesis of thiourea (B124793) derivatives typically involves the reaction of an appropriately substituted amine or aniline (B41778) with an isothiocyanate. researchgate.netmdpi.com For (2,3,4-Trifluorophenyl)thiourea analogues, this often means reacting 2,3,4-trifluoroaniline (B1293922) with a desired isothiocyanate or, conversely, preparing 2,3,4-trifluorophenyl isothiocyanate to react with various amines.

Future research will focus on creating advanced analogues by modifying the structure to enhance specific biological activities. This involves a strategy of structure-activity relationship (SAR) studies, where systematic changes to the molecule's periphery are made to optimize its interaction with biological targets. For instance, research on other fluorinated thioureas has shown that the number and position of halogen atoms on the phenyl ring significantly influence antimicrobial activity. mdpi.com

Key strategies for designing advanced analogues include:

Modification of the Phenyl Ring: Introducing or altering substituents on the trifluorophenyl ring can modulate electronic properties and steric hindrance, potentially improving target binding.

Varying the Second Substituent (R-group): Attaching diverse chemical moieties, from simple alkyl and aryl groups to complex heterocyclic systems, to the second nitrogen atom of the thiourea core can drastically alter the compound's biological profile. Studies on N-aroyl-3-arylthioureas have shown that these modifications can yield compounds with potent antibacterial activity. mdpi.com

Metal Complexation: Thioureas are excellent ligands for metal ions, and their biological activity can be enhanced upon coordination with metals like copper(II) or platinum(IV). mdpi.comtjnpr.orgnih.gov Research on copper complexes with 3-(trifluoromethyl)phenylthiourea (B159877) derivatives has demonstrated significantly improved antimicrobial and anticancer activities compared to the ligands alone. nih.gov

A series of 1-aroyl-3-arylthioureas, including a derivative with a 2,3,4-trifluorophenyl group, were synthesized and tested for their antimicrobial properties, highlighting the viability of this synthetic approach for generating diverse analogues. mdpi.com

In-depth Mechanistic Investigations of Promising Biological Activities

While many thiourea derivatives have shown promising biological effects, the underlying mechanisms of action are often not fully understood. Future research must prioritize in-depth mechanistic studies to elucidate how these compounds exert their therapeutic effects at a molecular level.

Antimicrobial Activity: Derivatives of this compound have demonstrated significant potential as antimicrobial agents, particularly against bacteria known for forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com The presence of fluorine atoms appears to be crucial for this activity. Mechanistic studies could investigate if these compounds disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with quorum sensing pathways that regulate biofilm formation. For example, certain thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety have been found to inhibit topoisomerase IV, an essential enzyme for bacterial DNA replication. nih.gov

Anticancer Activity: Several thiourea derivatives have emerged as potential anticancer agents. tjnpr.orgnih.gov For example, novel thioureas have been designed as inhibitors of P21-activated kinase 1 (PAK1), a target associated with poor prognosis in cancers like triple-negative breast cancer. nih.gov Mechanistic investigations for analogues of this compound would involve:

Enzyme Inhibition Assays: Testing the inhibitory activity against key cancer-related enzymes like kinases (e.g., EGFR, PAK1), topoisomerases, or carbonic anhydrases. nih.govnih.govnih.gov

Cell-Based Assays: Evaluating the effects on cell cycle progression, induction of apoptosis (programmed cell death), and inhibition of cancer cell proliferation and migration. nih.govmdpi.com For instance, a potent PAK1 inhibitor was shown to induce G2/M cell cycle arrest and inhibit key survival pathways in breast cancer cells. nih.gov

Target Identification: Utilizing proteomics and other advanced techniques to identify the specific protein targets of the most promising compounds.

Enzyme Inhibition: Thiourea derivatives are known to inhibit a variety of enzymes. researchgate.net For instance, they have been investigated as inhibitors of carbonic anhydrases, which are implicated in several diseases, and cholinesterases, which are relevant to Alzheimer's disease. nih.govnih.gov Future studies should screen this compound analogues against a broad panel of enzymes to discover new therapeutic applications.

Integration of Advanced Computational Methods for Predictive Modeling and Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing for the rational design of new molecules and the prediction of their properties before their synthesis.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual libraries of this compound analogues against the three-dimensional structures of known therapeutic targets, such as bacterial enzymes or cancer-related proteins like Prostate-Specific Membrane Antigen (PSMA). nih.gov For example, docking studies on 4-Trifluoromethyl Phenyl Thiourea revealed strong binding affinities with multiple protein targets relevant to breast cancer. joasciences.com This approach helps prioritize which compounds to synthesize, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of synthesized and tested this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. This has been successfully applied in the design of thiourea-based PSMA inhibitors. nih.gov

Density Functional Theory (DFT) and Molecular Dynamics (MD): DFT calculations can provide insights into the electronic properties of molecules, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO), which relate to chemical reactivity. tjnpr.orgtandfonline.com Computational studies on fluorinated thioureas have used DFT to correlate a low HOMO-LUMO energy gap with higher antibacterial activity. tandfonline.com MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing a more accurate assessment of binding stability. unair.ac.id

The table below summarizes findings from a computational study on a related compound, 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), highlighting the types of data that can be generated. joasciences.com

| Property | Value | Implication |

| Energy Gap (LUMO-HOMO) | 2.12 eV | Indicates greater chemical reactivity and potential for biological interactions. joasciences.com |

| Binding Affinity (Breast Cancer Target) | -6.0 kcal/mol | Suggests strong binding and potential as a potent inhibitor. joasciences.com |

| Nonlinear Optical (NLO) Properties | High Hyperpolarizability | Highlights potential in optical and photonic applications. joasciences.com |

Exploration of Novel Catalytic Transformations and Industrial Applications

Beyond their therapeutic potential, thiourea derivatives are gaining prominence as organocatalysts. Their ability to form hydrogen bonds allows them to activate substrates in a reaction, making them useful in various chemical transformations. nih.gov

Bifunctional thioureas, which contain both a hydrogen-bond donor (the thiourea) and a Lewis basic site (e.g., an amine) in the same molecule, are particularly effective catalysts for asymmetric reactions, which are crucial for producing single-enantiomer drugs. Research has shown that fluorinated thiourea catalysts can exhibit different reactivity and selectivity compared to their non-fluorinated counterparts due to stronger hydrogen bonding and potential C-H···F interactions. nih.gov

Future research should explore the catalytic performance of chiral analogues of this compound in reactions such as:

Michael additions nih.gov

Mannich reactions

Aldol reactions

Cycloadditions

The industrial applications of thioureas include roles in the production of resins, as vulcanization accelerators, and in electroplating. wikipedia.orgbyjus.com The specific properties imparted by the trifluorophenyl group could lead to the development of novel materials with enhanced thermal stability or specific electronic properties.

Potential for Development as Lead Compounds in Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. This compound and its derivatives represent a promising pool of lead compounds for several reasons:

Synthetic Accessibility: Thioureas are generally straightforward to synthesize, allowing for the rapid generation of a library of analogues for screening. sphinxsai.comnih.gov

Broad-Spectrum Bioactivity: As a class, trifluoromethyl- and trifluorophenyl-containing thioureas have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. mdpi.comnih.govresearchgate.net

Favorable Physicochemical Properties: The inclusion of a trifluorophenyl group can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.

Tunable Structure: The thiourea scaffold is readily modifiable at multiple positions, providing ample opportunity for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles through rational design. nih.govnih.gov

The journey from a promising lead compound to a marketed drug is long and complex. However, the diverse biological activities and chemical tractability of this compound derivatives make them a highly attractive starting point for drug discovery programs targeting infectious diseases, cancer, and other conditions.

Q & A

Q. What are the established synthetic routes for (2,3,4-Trifluorophenyl)thiourea, and what reaction conditions optimize yield and purity?

this compound is typically synthesized via nucleophilic substitution between 2,3,4-trifluoroaniline and thiocyanate derivatives. A common method involves reacting the aniline precursor with ammonium thiocyanate in acidic media (e.g., HCl/ethanol) under reflux (60–80°C). Purification via recrystallization using ethanol/water mixtures improves purity (>95%) . Key parameters include:

- Catalyst : Trace acetic acid enhances reaction kinetics.

- Temperature : Prolonged reflux (>6 hours) ensures completion.

- Workup : Neutralization with NaHCO₃ minimizes byproducts.

Table 1: Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol/HCl | 78–85 | 92–95 |

| Reaction Time | 6–8 hours | 85 | 95 |

| Purification | Ethanol/H₂O | – | 98 |

Q. How can the structural and electronic properties of this compound be characterized experimentally?

X-ray crystallography (e.g., SHELX, OLEX2) resolves bond lengths, angles, and intermolecular interactions, critical for confirming regioselectivity and hydrogen-bonding networks . Spectroscopic methods :

- FT-IR : Thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- NMR : ¹⁹F NMR detects fluorine environments (δ −140 to −160 ppm for aromatic fluorines) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 229) .

Q. What are the primary research applications of this compound in chemical and biological studies?

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalysis due to sulfur’s lone pairs .

- Enzyme inhibition : Modulates kinase activity via competitive binding at ATP sites .

- Supramolecular chemistry : Fluorine atoms participate in C-F···H-N interactions, stabilizing crystal lattices .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and binding modes of this compound in complex systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electrophilic/nucleophilic sites . Molecular Dynamics (MD) simulations model protein-ligand interactions, revealing binding free energies (ΔG ~ −8.2 kcal/mol for kinase inhibitors) . Software recommendations:

- Gaussian 16 : For optimizing geometry and electronic properties.

- GROMACS : For simulating solvation dynamics and binding kinetics.

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results for fluorinated thioureas?

Discrepancies often arise from dynamic processes (e.g., tautomerism) undetected in static X-ray structures. Multi-technique validation :